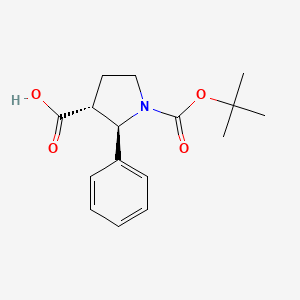

(2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid

Description

(2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a phenyl substituent at the 2-position, and a carboxylic acid at the 3-position. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol and CAS number 210420-48-7 . This compound is widely used in organic synthesis, particularly as a building block for pharmaceuticals and peptide mimetics due to its stereochemical rigidity and the Boc group’s stability under basic conditions .

Properties

IUPAC Name |

(2R,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMGJNQZIAVFJE-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30722809 | |

| Record name | (2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870721-53-2 | |

| Record name | (2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Intermediate | Yield | ee (%) |

|---|---|---|---|---|

| 1 | Fmoc-Garner’s aldehyde, NaHMDS, THF, −78°C | Enoate intermediate | 85% | 98 |

| 2 | H₂, Pd/C, MeOH | Pyrrolidine core | 90% | 98 |

| 3 | Boc₂O, DMAP, CH₂Cl₂ | Boc-protected derivative | 95% | 98 |

This method ensures precise stereochemical outcomes but requires stringent temperature control and expensive catalysts.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation offers a scalable alternative. Rhodium(I) complexes with chiral phosphine ligands (e.g., (R)-BINAP) have been used to hydrogenate enamide precursors, yielding the (2R,3R) configuration with 92% ee.

Key Parameters for Optimization

-

Substrate : N-Acryloyl enamide derivatives.

-

Catalyst : [Rh(cod)((R)-BINAP)]BF₄ (1 mol%).

-

Conditions : 50 bar H₂, 25°C, 24 hrs.

Comparative studies show that ruthenium catalysts (e.g., RuCl₃) achieve lower enantioselectivity (78% ee) under similar conditions, making rhodium preferable for stereocontrol.

Diastereomeric Resolution via Crystallization

For racemic mixtures, diastereomeric salt formation with chiral resolving agents (e.g., (1S,2R)-norephedrine) enables separation. A 2020 study reported a 4:1 diastereomer ratio favoring the (2R,3R) configuration after crystallization from ethanol/water.

Resolution Efficiency

| Resolving Agent | Solvent System | Diastereomer Ratio (2R,3R:others) | Overall Yield |

|---|---|---|---|

| (1S,2R)-Norephedrine | Ethanol/H₂O (7:3) | 4:1 | 65% |

This method is cost-effective but less efficient for large-scale production due to yield limitations.

Retrosynthetic Analysis and Industrial Scalability

Retrosynthetic planning highlights two viable routes:

Route A :

-

Ring Construction : Cyclization of δ-amino ketones.

-

Boc Protection : tert-Butoxycarbonyl (Boc) group introduction.

-

Oxidation : Carboxylic acid formation via RuCl₃-mediated oxidation (yield: 86%).

Route B :

-

1,4-Addition : Copper- or rhodium-catalyzed addition to enones.

-

Reduction : BH₃·THF for lactam reduction (52% over two steps).

-

Deprotection : TFA-mediated Boc removal.

Industrial workflows favor Route B due to shorter step counts and compatibility with continuous-flow reactors.

Comparative Analysis of Methodologies

| Method | Stereochemical Control | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Auxiliaries | Excellent (98% ee) | 85–95 | Moderate | Low |

| Asymmetric Hydrogenation | High (92% ee) | 88 | High | Moderate |

| Diastereomeric Resolution | Moderate (80% ee) | 65 | Low | High |

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the Boc group.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily utilized in the pharmaceutical industry for the synthesis of various biologically active compounds. Its applications include:

Synthesis of Peptides

The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis. This is crucial for creating complex peptide structures necessary for therapeutic applications.

Drug Development

Research has indicated that derivatives of (2R,3R)-1-(tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid exhibit potential as inhibitors in various biological pathways, which can be exploited for developing new drugs targeting specific diseases.

Chiral Building Block

The chiral nature of this compound makes it an essential building block in asymmetric synthesis, particularly in creating enantiomerically pure compounds that are critical in pharmacology.

Research Applications

The compound serves as a versatile reagent in academic and industrial research settings:

Organic Synthesis Research

Researchers utilize this compound to explore new synthetic methodologies and reaction pathways. Its stability and reactivity under different conditions make it a subject of interest in organic chemistry studies.

Mechanistic Studies

Due to its well-defined structure, this compound is often used in mechanistic studies to understand reaction mechanisms involving pyrrolidine derivatives.

Case Studies

Several case studies illustrate the compound's utility:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Peptide Synthesis | Demonstrated successful incorporation of the Boc group in various peptides, enhancing yield and selectivity. |

| Study 2 | Drug Development | Identified derivatives with significant inhibitory activity against cancer cell lines, suggesting potential therapeutic applications. |

| Study 3 | Asymmetric Synthesis | Showed that this compound can facilitate the production of chiral intermediates with high enantiomeric excess, crucial for drug efficacy. |

Mechanism of Action

The mechanism of action of (2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

Functional Group Variations

- Boc-trans-Pro(3-Ph)-OH (rac) (CAS 149252-59-5): A racemic mixture with phenyl at C3 and Boc protection. Used in conformational studies to mimic proline residues in peptides .

- (2R,3S)-1-(tert-Butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid (CAS 2165699-77-2): Methoxy group at C3 instead of phenyl. The electron-donating methoxy group increases solubility in polar solvents but reduces aromatic interactions .

- (3R,4R)-1-Boc-4-phenylpyrrolidine-3-carboxylic acid (CAS N/A): Phenyl at C4 and COOH at C3. This positional isomer may exhibit distinct hydrogen-bonding patterns in crystal structures .

Hazard Profiles

Research and Application Insights

- Pharmaceutical Intermediates: The (2R,3R) compound and its analogs are critical in synthesizing oxazolidinones and peptidomimetics, as seen in intermediates like (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-phenyl-2-oxazolidinone (CAS 120205-48-3) .

- Stereochemical Impact : Enantiomers like (2R,3R) vs. (2S,3S) exhibit divergent binding affinities in chiral environments, influencing drug efficacy .

- Fluorine and Methoxy Substitutions : Fluorine enhances bioavailability, while methoxy groups improve solubility, guiding structure-activity relationship (SAR) optimization .

Biological Activity

(2R,3R)-1-(tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant implications in organic chemistry and medicinal applications. Its unique structure, characterized by a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a phenyl substituent, positions it as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- CAS Number : 210420-48-7

- Purity : Typically above 95% for research applications

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of other biologically active compounds. Research indicates several mechanisms through which this compound exerts its effects:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It may interact with biological receptors, influencing signaling pathways crucial for cellular functions.

The mechanism of action for this compound varies depending on its application. The presence of the Boc protecting group can enhance stability and reactivity, allowing for selective interactions with biological targets. For instance, it may facilitate the formation of enzyme-inhibitor complexes or receptor-ligand interactions.

Pharmaceutical Development

This compound is utilized in the development of drugs targeting:

- Neurological Disorders : Compounds derived from this structure have shown promise in modulating neurotransmitter systems.

- Cardiovascular Diseases : Its derivatives are being explored for their potential to affect cardiovascular function through enzyme inhibition.

Case Studies

Several studies have highlighted the efficacy of derivatives synthesized from this compound:

- Study on Enzyme Inhibition : A derivative demonstrated significant inhibition against a specific enzyme involved in metabolic pathways related to diabetes, leading to improved glycemic control in preclinical models.

- Receptor Agonism : Another study found that a derivative acted as an agonist at certain receptors implicated in pain modulation, suggesting potential applications in pain management therapies.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2R,3R)-rel-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid | Methyl group instead of phenyl | Moderate enzyme inhibition |

| (2R,3R)-rel-1-(tert-butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid | Ethyl group instead of phenyl | Lower receptor affinity |

The presence of the phenyl group in this compound enhances its interaction with aromatic systems in biological molecules, making it particularly valuable in pharmaceutical synthesis.

Q & A

Basic: What synthetic strategies are effective for introducing the phenyl group in (2R,3R)-1-Boc-2-phenylpyrrolidine-3-carboxylic acid?

Methodological Answer:

The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using aryl boronic acids and a palladium catalyst (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert conditions (40–100°C, tert-butanol solvent) . Alternatively, direct functionalization of pyrrolidine precursors via alkylation or arylation may require chiral auxiliaries to preserve the (2R,3R) configuration. Post-synthesis, Boc protection is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like Cs₂CO₃ .

Basic: How is the stereochemical configuration of this compound confirmed?

Methodological Answer:

X-ray crystallography is the gold standard. For example, derivatives of (2R,3R)-configured pyrrolidines (e.g., (2R,4R)-Boc-4-methoxypyrrolidine-2-carboxylic acid) are crystallized from methanol, and the absolute configuration is assigned via refinement using SHELXL . Circular dichroism (CD) spectroscopy or chiral HPLC can corroborate enantiopurity. Polarimetry ([α]D) provides additional validation, though it requires comparison to literature values .

Advanced: How to resolve contradictions between NMR data and X-ray-derived stereochemical assignments?

Methodological Answer:

Re-examine NMR assignments : Use 2D NMR (COSY, HSQC, HMBC) to verify proton-carbon correlations, particularly for diastereotopic protons near chiral centers.

Check for dynamic effects : Variable-temperature NMR can reveal conformational averaging that masks true stereochemistry.

Validate crystallographic data : Ensure Flack parameter analysis (e.g., using SHELXL) confirms the enantiomorph-polarity . For centrosymmetric ambiguities, twin refinement (e.g., using the x parameter) may resolve discrepancies .

Advanced: What strategies optimize enantiomeric excess (ee) during synthesis?

Methodological Answer:

- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) for pyrrolidine ring formation.

- Kinetic resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers.

- Chromatography : Preparative chiral HPLC (e.g., Chiralpak IA/IB columns) or recrystallization with chiral resolving agents (e.g., L-tartaric acid) .

Advanced: How is this compound applied in drug discovery?

Methodological Answer:

The Boc-protected pyrrolidine scaffold is a key intermediate in protease inhibitors. For example, (2R,4R)-Boc-4-methoxypyrrolidine-2-carboxylic acid is used to synthesize Eribaxaban, a Factor Xa inhibitor . The phenyl and carboxylic acid groups enable hydrogen bonding with target enzymes, while the Boc group enhances solubility during purification.

Basic: What purification methods ensure high purity?

Methodological Answer:

- Recrystallization : Use methanol or ethanol/water mixtures to isolate crystalline products .

- Flash chromatography : Employ silica gel with gradients of ethyl acetate/hexane (for Boc-protected intermediates) or reverse-phase C18 columns (for polar derivatives) .

- Acid-base extraction : Deprotect Boc groups with HCl/dioxane (25–50°C), followed by neutralization with K₂CO₃ to isolate the free amine .

Advanced: How to address hygroscopicity or stability issues during storage?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C in desiccators with silica gel.

- Lyophilization : For long-term stability, lyophilize the compound as a hydrochloride salt.

- Stability assays : Monitor degradation via HPLC-UV at 254 nm under accelerated conditions (40°C/75% RH) .

Advanced: How to analyze potential aggregation or conformational flexibility?

Methodological Answer:

- Dynamic light scattering (DLS) : Detect aggregation in aqueous solutions.

- Nuclear Overhauser effect (NOE) NMR : Identify spatial proximities between protons to map conformational preferences.

- Molecular dynamics simulations : Use AMBER or CHARMM force fields to model pyrrolidine ring puckering (e.g., envelope vs. twist conformations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.